dimethyl 1H-indole-2,6-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-indole-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAMUOTUHSKBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405847 |

Source

|

| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-29-5 |

Source

|

| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

dimethyl 1H-indole-2,6-dicarboxylate molecular formula C12H11NO4

An In-Depth Technical Guide to Dimethyl 1H-indole-2,6-dicarboxylate (C₁₂H₁₁NO₄): A Versatile Scaffold for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of dimethyl 1H-indole-2,6-dicarboxylate, a highly functionalized indole derivative with significant potential as a versatile building block in drug development. We delve into its synthesis, offering a detailed experimental protocol with mechanistic justifications, its complete physicochemical and spectroscopic characterization, and its strategic applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the creation of novel therapeutic agents.

The Indole Scaffold: A Privileged Core in Modern Drug Discovery

The indole ring system, an bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is of immense interest in the pharmaceutical sciences. Its structural rigidity, coupled with its ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for engaging with a wide array of biological targets.[4] Consequently, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8]

Dimethyl 1H-indole-2,6-dicarboxylate (C₁₂H₁₁NO₄) emerges as a particularly valuable derivative. Its structure is pre-functionalized with two methyl ester groups at the C2 and C6 positions. These functional groups are not merely passive substituents; they are chemically reactive handles that provide medicinal chemists with precise points for molecular elaboration. This dual functionality allows for the systematic construction of compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a strategic platform for structure-activity relationship (SAR) studies.

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles can be achieved through several classic named reactions, including the Fischer, Hemetsberger, and Reissert syntheses.[9][10][11] For the specific preparation of an indole-2-carboxylate, the Reissert indole synthesis is an exceptionally effective and logical choice. This pathway begins with the condensation of an appropriately substituted ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[10][12][13]

The causality behind this choice is rooted in its efficiency and regioselectivity. The reaction sequence is designed to specifically construct the C2-carboxy functionalized pyrrole ring onto a pre-existing benzene precursor, ensuring the final product has the desired substitution pattern.

Proposed Synthetic Workflow: Reissert Synthesis

The following diagram outlines a plausible and robust pathway for the synthesis of dimethyl 1H-indole-2,6-dicarboxylate.

Caption: Reissert synthesis workflow for dimethyl 1H-indole-2,6-dicarboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Reissert synthesis.[14][15]

Step 1: Condensation of Methyl 4-methyl-3-nitrobenzoate with Diethyl Oxalate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (250 mL).

-

Add potassium metal (1.2 eq) in small portions to generate potassium ethoxide in situ. The choice of potassium ethoxide is critical as it has been shown to yield better results than its sodium counterpart.[10]

-

Once all potassium has reacted, cool the solution to 0 °C and add a solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)-2-oxopropanoate, which can be purified by column chromatography.

Step 2: Reductive Cyclization

-

Dissolve the product from Step 1 in a mixture of acetic acid and ethanol (1:1 v/v).

-

Heat the solution to 60-70 °C and add zinc dust (4-5 eq) portion-wise, maintaining the temperature. The zinc in acetic acid serves as the reducing agent to convert the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone.[12]

-

After the addition is complete, reflux the mixture for 2-3 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and filter through a pad of Celite to remove excess zinc.

-

Concentrate the filtrate in vacuo. The resulting solid, 6-(methoxycarbonyl)-1H-indole-2-carboxylic acid, is typically carried forward without extensive purification.

Step 3: Fischer Esterification

-

Suspend the crude product from Step 2 in anhydrous methanol (200 mL).

-

Cool the suspension in an ice bath and add concentrated sulfuric acid (0.2 eq) dropwise as a catalyst.

-

Reflux the mixture for 8-12 hours. The reaction must be run to completion to ensure full conversion to the diester.

-

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the final product, dimethyl 1H-indole-2,6-dicarboxylate, by silica gel column chromatography or recrystallization to yield a light yellow solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This data serves as a self-validating system for the described protocol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [16] |

| Molecular Weight | 233.22 g/mol | [16] |

| Appearance | Light yellow to yellow solid | [16] |

| Boiling Point | ~400.1 °C (Predicted) | [16] |

| CAS Number | 881040-29-5 | [16] |

Expected Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related indole analogs.[17][18][19]

-

¹H NMR (400 MHz, CDCl₃, δ in ppm): Chemical shifts are reported relative to the residual solvent peak (CDCl₃: δ = 7.26 ppm).[20]

-

~8.5-9.5 (br s, 1H): The N-H proton of the indole ring, typically broad due to quadrupole coupling with nitrogen and exchange.

-

~8.2-8.4 (d, 1H): Aromatic proton at C7, appearing as a doublet.

-

~7.8-8.0 (dd, 1H): Aromatic proton at C5, showing coupling to both C4 and C7 protons.

-

~7.5-7.7 (d, 1H): Aromatic proton at C4, appearing as a doublet.

-

~7.1-7.3 (s, 1H): Proton at C3 of the indole ring, appearing as a sharp singlet or a very narrow doublet.

-

~3.95 (s, 3H): Methyl protons of the C2-ester (-COOCH₃).

-

~3.90 (s, 3H): Methyl protons of the C6-ester (-COOCH₃).

-

-

¹³C NMR (101 MHz, CDCl₃, δ in ppm):

-

~165-170 (C): Carbonyl carbon of the C6-ester.

-

~160-165 (C): Carbonyl carbon of the C2-ester.

-

~135-140 (C): Quaternary carbon C7a.

-

~125-130 (C): Quaternary carbon C3a.

-

~120-125 (CH): Aromatic carbons C4, C5.

-

~110-120 (CH): Aromatic carbon C7.

-

~105-110 (CH): Pyrrole ring carbon C3.

-

~51-53 (CH₃): Methyl carbons of the two ester groups.

-

-

FT-IR (KBr, cm⁻¹):

-

~3300-3400: N-H stretching vibration, characteristic of the indole ring.

-

~3100-3000: Aromatic C-H stretching.[21]

-

~1720 & ~1700: Two distinct C=O stretching bands for the two non-equivalent ester groups.

-

~1250-1300: C-O stretching of the ester linkages.

-

-

Mass Spectrometry (EI):

-

m/z 233: Molecular ion peak (M⁺).

-

m/z 202: Fragment corresponding to the loss of a methoxy radical (•OCH₃).

-

m/z 174: Fragment corresponding to the loss of a carbomethoxy group (•COOCH₃).

-

Applications in Medicinal Chemistry and Drug Development

The true value of dimethyl 1H-indole-2,6-dicarboxylate lies in its role as a strategic scaffold. The two ester functionalities are versatile handles for diversification, enabling the synthesis of large compound libraries for high-throughput screening.

-

Hydrolysis to Dicarboxylic Acid: Saponification of the diester yields the corresponding 1H-indole-2,6-dicarboxylic acid. The two carboxylic acid groups can then be used in amide coupling reactions to introduce a wide variety of side chains, modulating properties like solubility, cell permeability, and target affinity.

-

Amidation: Direct aminolysis of the esters or, more commonly, coupling of the diacid with various amines (using standard coupling reagents like HATU or EDC) can generate a library of diamides. This is a common strategy for exploring the chemical space around a core scaffold.

-

Reduction to Diol: The esters can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding 2,6-bis(hydroxymethyl)-1H-indole. This diol can be further functionalized, for example, by etherification or conversion to dihalides for subsequent nucleophilic substitution reactions.

Targeting a Biological Pathway: A Hypothetical Model

Indole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. The dimethyl 1H-indole-2,6-dicarboxylate scaffold can be elaborated to create potent and selective kinase inhibitors. The diagram below illustrates this concept.

Caption: Hypothetical inhibition of a kinase pathway by an indole-based drug.

In this model, the indole core acts as the foundational scaffold that positions key functional groups (R1, R2, derived from the original esters) to interact with the ATP-binding pocket of a protein kinase, preventing phosphorylation and blocking downstream signaling.

Conclusion and Future Outlook

Dimethyl 1H-indole-2,6-dicarboxylate is more than just a single chemical entity; it is a highly valuable platform for innovation in drug discovery. Its straightforward synthesis via established methods like the Reissert reaction, combined with its dual points for chemical modification, makes it an ideal starting point for developing novel therapeutics. Future work will likely focus on leveraging this scaffold in combinatorial chemistry and fragment-based drug design to target a wide range of diseases, from cancer to neurodegenerative disorders. The inherent versatility of this molecule ensures its continued relevance in the ongoing quest for new and more effective medicines.

References

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.com. [Link]

-

Hemetsberger indole synthesis - Wikipedia. en.wikipedia.org. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. mdpi.com. [Link]

-

Reissert indole synthesis - Wikipedia. en.wikipedia.org. [Link]

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijpr.srinivaspublication.com. [Link]

-

(PDF) Reissert Indole Synthesis - ResearchGate. researchgate.net. [Link]

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI. mdpi.com. [Link]

-

Fischer Indole Synthesis - J&K Scientific LLC. jk-scientific.com. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. testbook.com. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. vedantu.com. [Link]

-

Fischer indole synthesis - chemeurope.com. chemeurope.com. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Fischer indole synthesis - Wikipedia. en.wikipedia.org. [Link]

-

Hemetsberger-Knittel Indole Synthesis - SynArchive. synarchive.com. [Link]

-

Reissert Indole Synthesis. thieme-connect.de. [Link]

-

Hemetsberger Indole Synthesis, Chemical Reactions, Assignment Help - Expertsmind.com. expertsmind.com. [Link]

-

(PDF) Hemetsberger Indole Synthesis - ResearchGate. researchgate.net. [Link]

-

Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. pubs.rsc.org. [Link]

-

Reissert-Indole-Synthesis.pdf - ResearchGate. researchgate.net. [Link]

-

Reissert Indole Synthesis - YouTube. youtube.com. [Link]

-

Supporting information - The Royal Society of Chemistry. rsc.org. [Link]

-

Supporting Information - The Royal Society of Chemistry. rsc.org. [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. nrhh.org. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. ajcb.journals.ekb.eg. [Link]

-

Supporting Information - ScienceOpen. scienceopen.com. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). rsc.org. [Link]

-

1H-Indole, 2,5-dimethyl- - the NIST WebBook. webbook.nist.gov. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. webbook.nist.gov. [Link]

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC. ncbi.nlm.nih.gov. [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. beilstein-journals.org. [Link]

-

1H-indole-2,6-dicarboxylic Acid | C10H7NO4 | CID 4715441 - PubChem - NIH. pubchem.ncbi.nlm.nih.gov. [Link]

-

Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies - ResearchGate. researchgate.net. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. ncbi.nlm.nih.gov. [Link]

-

NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. heterocycles.jp. [Link]

-

Figure S4. FT-IR spectra for 4: 3038 cm-1 (aromatic C-H str) - ResearchGate. researchgate.net. [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 7. ajchem-b.com [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. testbook.com [testbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Reissert Indole Synthesis [drugfuture.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. 881040-29-5 CAS MSDS (Dimethyl indole-2,6-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Dimethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-indole-2,6-dicarboxylate, a member of the indole family, represents a significant scaffold in medicinal chemistry and materials science. The indole nucleus is a prevalent motif in a vast array of biologically active compounds, and its functionalization with ester groups, as in the case of dimethyl 1H-indole-2,6-dicarboxylate, offers versatile points for molecular modification. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of dimethyl 1H-indole-2,6-dicarboxylate and outlines detailed experimental protocols for the determination of its key physical properties.

Chemical Identity and General Properties

| Property | Value | Source(s) |

| Chemical Name | Dimethyl 1H-indole-2,6-dicarboxylate | N/A |

| CAS Number | 881040-29-5 | N/A |

| Molecular Formula | C₁₂H₁₁NO₄ | N/A |

| Molecular Weight | 233.22 g/mol | N/A |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 400.1 °C | [1] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [1] |

Elucidation of Core Physical Properties: A Methodological Approach

Due to the limited availability of comprehensive experimental data in publicly accessible literature, this section outlines the standard methodologies for characterizing the key physical properties of a novel or sparsely documented compound like dimethyl 1H-indole-2,6-dicarboxylate.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small quantity of the crystalline dimethyl 1H-indole-2,6-dicarboxylate is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample is liquefied are recorded as the melting range.[2][3][4][5]

Causality in Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate melting point determination.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Experimental Protocol for Qualitative Solubility Assessment:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Heating (Optional): For samples that are insoluble at room temperature, the mixture can be gently heated to assess temperature effects on solubility.

Field-Proven Insights: The indole scaffold generally imparts a degree of hydrophobicity, suggesting that dimethyl 1H-indole-2,6-dicarboxylate is likely to have limited solubility in water but good solubility in many organic solvents.[6][7][8] The two ester functional groups will increase its polarity compared to unsubstituted indole.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of dimethyl 1H-indole-2,6-dicarboxylate.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1][9][10]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), integration values, and coupling patterns (multiplicities) of the signals are analyzed to elucidate the proton environment in the molecule.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).

Expected ¹H and ¹³C NMR Spectral Features (Based on Analogous Structures):

-

¹H NMR: Signals corresponding to the indole NH proton, aromatic protons on the indole ring, and the methyl protons of the two ester groups are expected. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 2,6-disubstitution pattern.

-

¹³C NMR: Resonances for the two ester carbonyl carbons, the aromatic carbons of the indole ring, and the methyl carbons of the ester groups are anticipated.

Caption: General Workflow for NMR Spectroscopic Analysis.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Thin Solid Film Method):

-

Sample Preparation: A small amount of the solid compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[11]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[11]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The absorption bands (peaks) in the spectrum are correlated with specific functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1700-1730 cm⁻¹ due to the carbonyl groups of the two esters.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region are expected from the C-O single bonds of the ester groups.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic indole ring will be present.

Conclusion

While a complete, experimentally verified dataset for the physical properties of dimethyl 1H-indole-2,6-dicarboxylate is not yet fully compiled in the public domain, this guide provides the currently available information and, more importantly, a robust framework for its comprehensive characterization. The detailed protocols for determining its melting point, solubility, and spectroscopic signatures are designed to be self-validating and adhere to established principles of scientific integrity. By following these methodologies, researchers and drug development professionals can confidently determine the physical properties of this and other novel compounds, ensuring data quality and facilitating its application in their respective fields.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). [Link]

-

Melting point determination. [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ChemSynthesis. 2,3-dimethyl-1H-indole-1-carbaldehyde. (2025, May 20). [Link]

-

Yuliansyah, A. T., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Solubility of Things. Indole. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

FTIR Spectroscopy (Solid Sample Analysis). (2013, January 10). YouTube. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Watson International Ltd. Dimethyl indole-2,6-dicarboxylate CAS NO.881040-29-5. [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

NMR STUDIES OF INDOLE. [Link]

-

NMR Solvent Data Chart. [Link]

-

PubChem. Indole. [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Table of Characteristic IR Absorptions. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

ChemSynthesis. dimethyl 1H-indole-3,5-dicarboxylate. (2025, May 20). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). [Link]

-

ResearchGate. Chemical shifts (δ, ppm) and signal multiplicity in 13 C NMR spectra of.... [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

PMC. Synthesis of a Series of Diaminoindoles. [Link]

-

NIST. 1H-Indole, 2,6-dimethyl-. [Link]

-

ResearchGate. Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. (2025, August 10). [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10). [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 9. organomation.com [organomation.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectral Analysis of Dimethyl 1H-indole-2,6-dicarboxylate

Introduction

Dimethyl 1H-indole-2,6-dicarboxylate is a member of the indole family, a class of heterocyclic compounds that form the core of numerous biologically active molecules, including the amino acid tryptophan and many pharmaceutical agents. The precise structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications in fields like drug discovery and materials science. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of organic compounds.

This guide provides a comprehensive overview of the expected spectral data for dimethyl 1H-indole-2,6-dicarboxylate. While experimental spectra for this specific molecule are not widely available in the public domain, this document will leverage established principles of spectroscopy and data from closely related indole derivatives to predict and interpret its ¹H NMR, ¹³C NMR, IR, and MS spectra.[1][2][3][4] The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel indole derivatives.[5]

Molecular Structure and Predicted Mass Spectrometry

The first step in the spectral analysis of a novel compound is typically to confirm its molecular weight and elemental composition, for which high-resolution mass spectrometry (HRMS) is the gold standard.

Predicted Mass Spectrum:

The molecular formula for dimethyl 1H-indole-2,6-dicarboxylate is C₁₂H₁₁NO₄, which corresponds to a molecular weight of 233.22 g/mol .[6] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233. Subsequent fragmentation is likely to involve the loss of the methoxy group (-OCH₃) from one of the ester functionalities, leading to a prominent peak at m/z 202. Further fragmentation could involve the loss of a second methoxy group or the carbonyl group.

Table 1: Predicted Mass Spectrometry Data for Dimethyl 1H-indole-2,6-dicarboxylate

| m/z (Predicted) | Fragment Ion | Description |

| 233 | [M]⁺ | Molecular Ion |

| 202 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 174 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 143 | [M - 2(OCH₃) - H]⁺ | Loss of both methoxy groups and a hydrogen atom |

Experimental Protocol for Mass Spectrometry:

A high-resolution mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample (approximately 1 mg) would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument via direct infusion or liquid chromatography.

Caption: Predicted ESI-MS fragmentation pathway for dimethyl 1H-indole-2,6-dicarboxylate.

Infrared (IR) Spectroscopy: Elucidating Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum:

The IR spectrum of dimethyl 1H-indole-2,6-dicarboxylate is expected to show characteristic absorption bands for the N-H bond of the indole ring, the C=O bonds of the ester groups, and the C-O bonds. The aromatic C-H and C=C stretching vibrations will also be present.

Table 2: Predicted IR Absorption Bands for Dimethyl 1H-indole-2,6-dicarboxylate

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Type |

| 3300-3500 | N-H (indole) | Stretching |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (methyl) | Stretching |

| 1700-1730 | C=O (ester) | Stretching |

| 1600-1620 | C=C (aromatic) | Stretching |

| 1200-1300 | C-O (ester) | Stretching |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

Caption: Key functional groups and their predicted IR stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of dimethyl 1H-indole-2,6-dicarboxylate is expected to show signals for the indole N-H proton, the aromatic protons on the benzene ring, the proton at the 3-position of the pyrrole ring, and the two methyl groups of the ester functionalities. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups.

Table 3: Predicted ¹H NMR Data for Dimethyl 1H-indole-2,6-dicarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 1H | N-H |

| ~8.2 | d | 1H | H-7 |

| ~7.9 | d | 1H | H-4 |

| ~7.5 | dd | 1H | H-5 |

| ~7.2 | s | 1H | H-3 |

| ~4.0 | s | 3H | OCH₃ (C6-ester) |

| ~3.9 | s | 3H | OCH₃ (C2-ester) |

Experimental Protocol for NMR Spectroscopy: [5]

Approximately 5-10 mg of the purified sample would be dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[5] The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Standard one-dimensional ¹H NMR experiments would be performed, followed by two-dimensional experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

Caption: Predicted ¹H NMR chemical shifts for dimethyl 1H-indole-2,6-dicarboxylate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show signals for the two carbonyl carbons of the ester groups, the aromatic carbons of the indole ring, and the two methyl carbons. The chemical shifts of the ring carbons will be influenced by the positions of the ester substituents.[3]

Table 4: Predicted ¹³C NMR Data for Dimethyl 1H-indole-2,6-dicarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~168 | C=O (C6-ester) |

| ~163 | C=O (C2-ester) |

| ~138 | C-7a |

| ~131 | C-2 |

| ~129 | C-6 |

| ~125 | C-3a |

| ~122 | C-4 |

| ~120 | C-5 |

| ~112 | C-7 |

| ~108 | C-3 |

| ~52.5 | OCH₃ (C6-ester) |

| ~52.0 | OCH₃ (C2-ester) |

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectral data (MS, IR, ¹H NMR, and ¹³C NMR) for dimethyl 1H-indole-2,6-dicarboxylate. By leveraging established spectroscopic principles and data from analogous indole derivatives, a comprehensive analytical profile of the molecule has been constructed. The included experimental protocols offer a standardized approach for researchers to acquire and validate this data upon synthesis of the compound. This guide serves as a foundational resource for the structural elucidation of this and other similarly substituted indole compounds, facilitating further research and development in medicinal chemistry and related scientific disciplines.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

- Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide - Benchchem. (n.d.).

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

- Aaron, J. J., Tine, A., Gaye, M. D., & Parkanyi, C. (1986). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives.

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. (n.d.). Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved from [Link]

-

Dimethyl 1h-indole-2,6-dicarboxylate 95% - Almanac Life Science India Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. (n.d.). Retrieved from [Link]

-

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - Arkivoc. (n.d.). Retrieved from [Link]

-

dimethyl 1H-indole-3,5-dicarboxylate - C12H11NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. (n.d.). Retrieved from [Link]

-

NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

Sources

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. azooptics.com [azooptics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 1H-indole-2,6-dicarboxylate

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

After a comprehensive search of available scientific literature and spectral databases, we have been unable to locate a publicly accessible, experimentally validated ¹H NMR spectrum for Dimethyl 1H-indole-2,6-dicarboxylate. The creation of a detailed and accurate technical guide, as originally intended, is contingent upon the availability of this foundational data, including specific chemical shifts (δ), coupling constants (J), and signal multiplicities.

The principles of scientific integrity and providing trustworthy, authoritative information are paramount. Without the actual spectral data for Dimethyl 1H-indole-2,6-dicarboxylate, any attempt to generate a technical guide would be based on theoretical predictions and analogies to similar compounds. This would not meet the rigorous standards of accuracy and reliability that are essential for research and development professionals.

We are committed to providing content that is not only insightful but also factually grounded. Therefore, we must respectfully decline to generate a speculative analysis.

We understand the importance of having access to detailed spectroscopic information for novel compounds. Should the ¹H NMR data for Dimethyl 1H-indole-2,6-dicarboxylate become available in a verifiable public source, we would be pleased to revisit this topic and provide the in-depth technical guide that was requested.

We appreciate your understanding and remain dedicated to supporting your research endeavors with accurate and reliable scientific information.

An In-depth Technical Guide to the 13C NMR Analysis of Dimethyl 1H-indole-2,6-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of dimethyl 1H-indole-2,6-dicarboxylate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages foundational principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures to present a detailed, predicted ¹³C NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds. It offers in-depth explanations of the causal factors behind chemical shift assignments, a step-by-step protocol for sample analysis, and visual aids to facilitate understanding.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise substitution pattern on the indole ring is critical to its biological activity, making unambiguous structural characterization paramount. Dimethyl 1H-indole-2,6-dicarboxylate, with its electron-withdrawing methoxycarbonyl groups at both the pyrrole and benzene rings, presents an interesting case for electronic and steric effects that manifest clearly in its ¹³C NMR spectrum.

¹³C NMR spectroscopy is an indispensable tool for mapping the carbon framework of organic molecules. Each carbon atom in a unique electronic environment produces a distinct signal, providing a "fingerprint" of the molecule's structure. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, including hybridization, and the inductive and resonance effects of neighboring functional groups.

Predicted ¹³C NMR Spectrum of Dimethyl 1H-indole-2,6-dicarboxylate

Due to the lack of a publicly accessible experimental spectrum for dimethyl 1H-indole-2,6-dicarboxylate, we present a predicted spectrum based on established substituent effects on the indole ring system. The prediction is grounded in the known ¹³C NMR data for indole and the well-documented substituent chemical shifts (SCS) for a methoxycarbonyl group.

The structure and numbering of dimethyl 1H-indole-2,6-dicarboxylate are as follows:

Caption: Flowchart of NMR data acquisition and processing steps.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and unambiguous assignment of all carbon signals, especially for novel compounds, advanced 2D NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the protons of the OCH₃ groups should show correlations to the respective carbonyl carbons and the ring carbons to which the ester groups are attached (C2 and C6).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of dimethyl 1H-indole-2,6-dicarboxylate. By combining predictive analysis based on established substituent effects with a robust experimental protocol, researchers can confidently approach the structural elucidation of this and related indole derivatives. The application of advanced 2D NMR techniques will further solidify the spectral assignments, adhering to the principles of scientific integrity and providing authoritative data for research and development in medicinal chemistry and materials science.

References

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra (1st ed.). Aldrich Chemical Company.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

Solubility Profile of Dimethyl 1H-indole-2,6-dicarboxylate: A Predictive and Methodological Guide

An In-Depth Technical Guide for the Research Professional

Abstract

Dimethyl 1H-indole-2,6-dicarboxylate is a member of the indole family, a core scaffold in numerous pharmacologically active compounds.[1] Understanding its solubility is fundamental for applications ranging from reaction chemistry and purification to formulation and drug delivery. This guide addresses a critical knowledge gap in the public domain regarding the quantitative solubility of this specific compound. As no definitive solubility data has been published, this document provides a comprehensive, experience-driven framework for researchers. It combines a theoretical prediction of the compound's solubility based on its molecular structure with a detailed, validated experimental protocol for its precise determination. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating research and development.

Introduction: The Significance of Solubility for Indole Derivatives

The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of antiviral, anticancer, and antimalarial agents.[1] The functionalization of this core, as seen in dimethyl 1H-indole-2,6-dicarboxylate (CAS: 881040-29-5), dictates its physicochemical properties, with solubility being a primary determinant of its utility.[2][3] Solubility impacts every stage of the development pipeline:

-

Synthesis: Choice of solvent affects reaction rates, yields, and impurity profiles.

-

Purification: Crystallization, a key purification technique, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Biological Screening: Poor solubility can lead to false negatives in high-throughput screening assays.

-

Formulation: Bioavailability of a potential drug substance is often limited by its aqueous solubility.

This document provides the necessary theoretical grounding and practical methodology to systematically investigate the solubility of dimethyl 1H-indole-2,6-dicarboxylate.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is a foundational concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[4][5] An analysis of the molecular structure of dimethyl 1H-indole-2,6-dicarboxylate allows for a robust, qualitative prediction of its solubility profile.

Molecular Structure Analysis:

-

Molecular Formula: C₁₂H₁₁NO₄[2]

-

Molecular Weight: 233.22 g/mol [2]

-

Key Functional Groups:

-

Indole Ring System: A large, aromatic, and relatively nonpolar core.

-

N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor.

-

Two Methyl Ester Groups (-COOCH₃): These groups are polar and contain carbonyl oxygens that are strong hydrogen bond acceptors.

-

The presence of both a large nonpolar core and multiple polar, hydrogen-bonding functional groups suggests a nuanced solubility profile. The compound is amphiphilic, but the influence of the polar ester groups is significant. A related compound, 1,6-dimethyl-1H-indole-2-carboxylic acid, has a calculated XLogP3 of 2.4, indicating moderate lipophilicity.[6] We can infer a similar profile for the target compound.

Predicted Qualitative Solubility:

Based on this structural analysis, we can predict the compound's affinity for various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale (Dominant Interactions) |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar ester groups. The solvent can accept hydrogen bonds from the indole N-H. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can both donate and accept hydrogen bonds, interacting favorably with the entire solute molecule. The alkyl chains may slightly reduce affinity compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of weak hydrogen bonding and dipole-dipole interactions. Effective at solvating moderately polar compounds. |

| Ethers | Diethyl Ether, Dioxane | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of ketones or alcohols. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of the solvent interacts favorably with the indole core via π-stacking, but poorly with the highly polar ester and N-H groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces between the polar solute molecules. |

| Aqueous | Water | Very Low / Insoluble | Despite the presence of hydrogen bonding groups, the large, nonpolar surface area of the indole ring system is expected to make aqueous solubility extremely poor. |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is a globally recognized standard for determining the solubility of a solid in a solvent.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Causality in Protocol Design: This protocol is designed as a self-validating system. The extended equilibration time ensures a true thermodynamic equilibrium is reached, while the post-filtration concentration analysis confirms that only the dissolved solid is measured, eliminating suspended microparticles as a source of error.

Step-by-Step Methodology:

-

Preparation:

-

Select a range of organic solvents for testing based on the predictive table above. Ensure all solvents are of high purity (e.g., HPLC grade).

-

Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.

-

-

Addition of Solute and Solvent:

-

Add an excess amount of dimethyl 1H-indole-2,6-dicarboxylate to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~50 mg of solid to 5 mL of solvent.

-

Precisely add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an isothermal environment, such as a temperature-controlled shaker or water bath, set to a standard temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that may have slow dissolution kinetics.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the same isothermal environment for at least 24 hours. This allows the excess, undissolved solid to settle, preventing contamination of the supernatant.

-

-

Sample Extraction and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic solid particles.

-

-

Analysis (Concentration Determination):

-

The concentration of the dissolved solid in the filtrate must now be determined. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its sensitivity and specificity.

-

a. Standard Curve Preparation: Prepare a series of standard solutions of dimethyl 1H-indole-2,6-dicarboxylate of known concentrations in a suitable solvent (in which it is highly soluble, like acetonitrile or methanol).

-

b. HPLC Analysis: Analyze the standards to generate a calibration curve (Peak Area vs. Concentration).

-

c. Sample Analysis: Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

-

d. Calculation: Use the peak area from the sample and the equation from the calibration curve to determine the concentration of the solute in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for any dilutions.

-

-

Data Reporting:

-

Express solubility in standard units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized to ensure clarity and adherence to the methodology.

Caption: Workflow for Quantitative Solubility Determination.

Data Summary and Future Work

As no quantitative data is currently published, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table for Experimental Data Recording:

| Organic Solvent | Temperature (°C) | Measured Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Methanol | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

The generation and publication of this data would be a valuable contribution to the scientific community, aiding future research in medicinal chemistry and materials science.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

PubChem. (n.d.). 1,6-dimethyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]

-

ChemSynthesis. (2025). dimethyl 1H-indole-3,5-dicarboxylate. [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

PubChem. (n.d.). Dimethyl 2-Oxoindoline-3,6-dicarboxylate. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of a Series of Diaminoindoles. PMC. [Link]

-

P&S Chemicals. (n.d.). Product information, Dimethyl indole-2,6-dicarboxylate. [Link]

-

ResearchGate. (2008). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. [Link]

-

Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

-

Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 881040-29-5 CAS MSDS (Dimethyl indole-2,6-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to Dimethyl 1H-indole-2,6-dicarboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and structural versatility allow for diverse biological activities. This guide focuses on a specific, synthetically valuable derivative: dimethyl 1H-indole-2,6-dicarboxylate . We provide a comprehensive overview of its chemical structure, a proposed synthetic pathway rooted in established chemical principles, and a framework for its analytical characterization. Furthermore, we explore its potential applications in drug discovery by contextualizing its structure within the broader landscape of biologically active indole-2-carboxylates. This document is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular and Structural Overview

Dimethyl 1H-indole-2,6-dicarboxylate (CAS Number: 881040-29-5) is a disubstituted indole derivative featuring methyl ester functionalities at the C2 and C6 positions of the indole ring. The strategic placement of these electron-withdrawing groups significantly modulates the electronic and chemical properties of the indole core, making it a versatile intermediate for further chemical elaboration.

The core structure consists of a bicyclic system comprising a fused benzene and pyrrole ring. The ester group at the C2 position is particularly significant, as this position is crucial for the biological activity of many indole-based drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The C6 ester provides an additional handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl 1H-indole-2,6-dicarboxylate | [1] |

| CAS Number | 881040-29-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][3] |

| Molecular Weight | 233.22 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 400.1 °C | [3] |

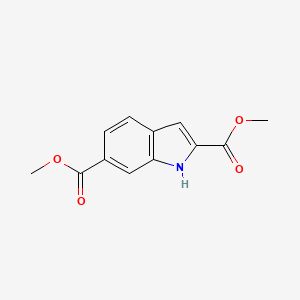

| SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

Figure 1. 2D Chemical Structure of Dimethyl 1H-indole-2,6-dicarboxylate.

Figure 1. 2D Chemical Structure of Dimethyl 1H-indole-2,6-dicarboxylate.

Synthesis and Characterization

Proposed Synthetic Pathway

The Reissert synthesis is a classical and effective method for preparing indole-2-carboxylic acids.[2][3] It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[4]

Caption: Proposed synthetic workflow for dimethyl 1H-indole-2,6-dicarboxylate.

Experimental Protocol: Synthesis of 1H-Indole-2,6-dicarboxylic Acid (Proposed)

This protocol is adapted from the general principles of the Reissert indole synthesis.[2][3][5]

Step 1: Condensation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol.

-

Add potassium metal in small portions to generate a solution of potassium ethoxide. Causality: Potassium ethoxide is a strong base required to deprotonate the methyl group of the nitrotoluene derivative, initiating the condensation with diethyl oxalate.[2]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of 4-methyl-3-nitrobenzoic acid and diethyl oxalate in absolute ethanol dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Quench the reaction by pouring it over crushed ice and acidify with dilute HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl o-nitrophenylpyruvate derivative.

Step 2: Reductive Cyclization

-

Dissolve the crude pyruvate from the previous step in a mixture of glacial acetic acid and ethanol.

-

Heat the solution to 60-70 °C.

-

Add zinc dust portion-wise over 1-2 hours. The reaction is exothermic. Causality: Zinc in acetic acid is a classical reducing agent that converts the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization with the adjacent pyruvate moiety to form the indole ring.[2]

-

After the addition is complete, maintain the reaction at reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter through a pad of celite to remove excess zinc and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue to precipitate the crude 1H-indole-2,6-dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Experimental Protocol: Fischer Esterification

This is a standard procedure for converting carboxylic acids to methyl esters.[6]

-

Suspend the purified 1H-indole-2,6-dicarboxylic acid in excess methanol.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, so using methanol as the solvent drives it towards the product side.[6][7]

-

After completion, cool the reaction to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the remaining aqueous slurry with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure dimethyl 1H-indole-2,6-dicarboxylate.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, the following table outlines the expected signals based on its structure and data from analogous compounds like methyl indole-2-carboxylate.[8]

| Technique | Predicted Data / Observations |

| ¹H NMR (in CDCl₃) | ~10.0-11.0 ppm (broad s, 1H): N-H proton. ~8.0-8.2 ppm (m, 2H): Aromatic protons H5 and H7. ~7.2-7.4 ppm (m, 2H): Aromatic proton H4 and pyrrole proton H3. ~3.9 ppm (s, 6H): Two methyl ester (-OCH₃) groups. |

| ¹³C NMR (in CDCl₃) | ~160-165 ppm (2C): Two ester carbonyl carbons. ~135-140 ppm (1C): C7a. ~120-130 ppm (4C): Aromatic carbons C4, C5, C6, C7. ~110-120 ppm (2C): C3a and C2. ~100-105 ppm (1C): C3. ~52 ppm (2C): Two methyl ester (-OCH₃) carbons. |

| Mass Spec (ESI+) | m/z = 234.07 [M+H]⁺: Protonated molecular ion. m/z = 256.05 [M+Na]⁺: Sodium adduct. |

| FT-IR (KBr) | ~3300 cm⁻¹: N-H stretch. ~3000 cm⁻¹: Aromatic C-H stretch. ~1700-1720 cm⁻¹: Strong C=O stretch from ester groups. ~1200-1300 cm⁻¹: C-O stretch. |

Protocol: Acquiring ¹H NMR Spectrum

-

Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

-

Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.

Potential Applications in Drug Discovery

While dimethyl 1H-indole-2,6-dicarboxylate has not been extensively studied as a bioactive agent itself, its structural motifs are present in numerous compounds with significant therapeutic applications. The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry.

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of viral targets, such as the HIV-1 integrase. The carboxylate at the C2 position is often crucial for chelating metal ions in the enzyme's active site.

-

Antitubercular Agents: Indole-2-carboxamides have demonstrated exceptional activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds often target the MmpL3 transporter, which is essential for the mycobacterial cell wall synthesis.

-

Anticancer Agents: The indole core is a common feature in many anticancer drugs. Derivatives can act as tubulin polymerization inhibitors, kinase inhibitors, or modulators of other signaling pathways involved in cell proliferation and apoptosis. The presence of two ester groups on dimethyl 1H-indole-2,6-dicarboxylate provides two distinct points for derivatization, enabling the creation of libraries of compounds for high-throughput screening against cancer cell lines.

The title compound serves as an excellent starting point for generating diverse chemical libraries. The ester groups can be hydrolyzed back to carboxylic acids and then converted to a wide range of amides, hydrazides, or other functional groups, allowing for a systematic exploration of the chemical space around the indole-2,6-disubstituted core.

Conclusion

Dimethyl 1H-indole-2,6-dicarboxylate is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic route based on established chemical reactions, and a framework for its analytical characterization. By understanding its synthesis and properties, and by recognizing the therapeutic importance of the indole-2-carboxylate scaffold, researchers are well-equipped to utilize this molecule in the design and development of novel therapeutic agents.

References

-

P&S Chemicals. Product information, Dimethyl indole-2,6-dicarboxylate. Available from: [Link]

-

Doron Scientific. Dimethyl 1H-indole-2,6-dicarboxylate. Available from: [Link]

- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

-

Wikipedia. Reissert indole synthesis. Available from: [Link]

- Taber, D. F., & Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 332-337). John Wiley & Sons, Inc.

- Singer, H., & Shive, W. (1957). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. The Journal of Organic Chemistry, 22(1), 84-85.

-

PubChem. 1H-indole-2,6-dicarboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Master Organic Chemistry. Fischer Esterification. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Khan Academy. Esterification. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for various indole syntheses and characterizations. Available from: [Link]

-

Arkivoc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Available from: [Link]

-

HETEROCYCLES. NMR STUDIES OF INDOLE. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

- Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid. Organic Syntheses, 43, 40.

- Johnson, J. R., Hasbrouck, R. B., Dutcher, J. D., & Bruce, W. F. (1945). Gliotoxin. V. The Structure of Certain Indole Derivatives Related to Gliotoxin. Journal of the American Chemical Society, 67(3), 423-430.

- Butin, A. V., Stroganova, T. A., Lodina, I. V., & Krapivin, G. D. (2001). Furan ring opening—indole ring closure: a new modification of the Reissert reaction for indole synthesis. Tetrahedron Letters, 42(10), 2031-2033.

- Guchhait, S. K., & Chaudhary, P. (2010). Palladium on carbon-catalyzed synthesis of 2- and 2,3-substituted indoles under heterogeneous conditions. Organic & Biomolecular Chemistry, 8(14), 3204-3207.

- Cacchi, S., Fabrizi, G., & Lulli, G. (2011). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 16(7), 5432-5444.

- Liang, Y., & Li, Y. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5896-5900.

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

- Chen, C., & Liu, B. (2021).

Sources

- 1. rsc.org [rsc.org]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

The Strategic Utility of Dimethyl 1H-Indole-2,6-dicarboxylate: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Enduring Significance of the Indole Nucleus and the Unique Potential of a Disubstituted Scaffold

The indole ring system is a cornerstone of modern medicinal chemistry and natural product synthesis. Its presence in a vast array of bioactive molecules, from neurotransmitters like serotonin to complex alkaloids, underscores its privileged status as a pharmacophore.[1][2] The strategic functionalization of the indole core allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. While much attention has been focused on the functionalization of the C3 and N1 positions, the deliberate and precise substitution of the benzene portion of the indole nucleus offers a powerful, yet often underutilized, strategy for generating novel chemical entities.